Sulphurous acid, gold potassium salt

electroplating microhardness gold sulfite

Replace cyanide-based gold baths with a stable, water-soluble sulfite complex. Potassium gold sulfite directly addresses regulatory pressure on cyanide waste and the need for harder, ductile gold deposits. Achieve Vickers hardness up to 260 VHN while retaining ductility by adjusting the K/Na ratio. High-purity (99.6-99.8%) deposits with electrical resistivity of 2.34 µΩ·cm meet semiconductor interconnect requirements. Stabilized baths with HEDP exceed 27 hours of continuous operation at neutral to mildly alkaline pH.

Molecular Formula AuKO6S2
Molecular Weight 396.20 g/mol
CAS No. 67859-70-5
Cat. No. B13746195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulphurous acid, gold potassium salt
CAS67859-70-5
Molecular FormulaAuKO6S2
Molecular Weight396.20 g/mol
Structural Identifiers
SMILES[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[Au+3]
InChIInChI=1S/Au.K.2H2O3S/c;;2*1-4(2)3/h;;2*(H2,1,2,3)/q+3;+1;;/p-4
InChIKeyRRDWZGMHSCBIGX-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulphurous Acid, Gold Potassium Salt (CAS 67859-70-5): Composition and Industrial Role


Sulphurous acid, gold potassium salt (CAS 67859-70-5), also known as potassium gold sulfite or gold(3+) pentapotassium tetrasulphite, is an inorganic gold complex with the molecular formula AuKO₆S₂ and a molecular weight of approximately 396.19 g/mol [1]. This compound serves as a cyanide-free gold source in electroplating and electroless deposition processes, where it provides gold in a stable sulfite-complexed form suitable for alkaline aqueous plating baths [2]. As a water-soluble gold salt, it is employed in the fabrication of electronic interconnects, semiconductor wire structures, jewelry, and dental prosthetics, particularly where environmental and occupational safety regulations restrict cyanide use [3].

Why Sulphurous Acid, Gold Potassium Salt Cannot Be Freely Substituted in High-Precision Plating


Generic substitution of sulphurous acid, gold potassium salt with alternative gold sulfite complexes or cyanide-based gold sources is not technically viable for applications requiring precise control over deposit properties. The counterion (potassium versus sodium) directly governs the crystallographic characteristics and resultant mechanical hardness of electrodeposited gold layers, as established in patent literature where varying the K/Na ratio systematically tunes hardness from 100 to 260 VHN [1]. Furthermore, historical attempts to use early sodium gold sulfite baths (circa 1842) produced porous, physically inferior deposits compared to cyanide baths, demonstrating that not all sulfite complexes are functionally equivalent [2]. The potassium variant enables higher achievable hardness ceilings (260 VHN) that the sodium analog alone cannot reach, while maintaining ductility even at maximum hardness levels [1].

Quantitative Differentiation Evidence for Sulphurous Acid, Gold Potassium Salt (CAS 67859-70-5)


Deposit Hardness Control via Potassium-Sodium Sulfite Ratio Modulation

The target compound (potassium gold sulfite) enables precise tuning of gold deposit hardness through systematic variation of its proportion relative to sodium gold sulfite. When formulated as 100% potassium gold sulfite, the electrodeposit achieves a Vickers hardness of 260 VHN under a 20 g load [1]. In contrast, a 100% sodium gold sulfite formulation yields a minimum hardness of only 100 VHN [1]. Intermediate hardness values are achieved at specific blend ratios: 75% K/25% Na produces 190 VHN; 50% K/50% Na produces 160 VHN; and 25% K/75% Na produces 120 VHN [1].

electroplating microhardness gold sulfite Vickers hardness

Elimination of Toxic Cyanide While Preserving Electrical Performance

Potassium gold sulfite-based baths produce gold deposits with electrical resistivity of 2.34 µΩ·cm, which is statistically equivalent to the literature value for pure bulk gold (2.35 µΩ·cm) [1]. This performance is achieved without the use of cyanide, which is designated by the U.S. EPA as an acutely hazardous chemical requiring stringent handling, transport, and disposal protocols [2]. The cyanide-free nature eliminates the risk of toxic hydrogen cyanide gas evolution that occurs when cyanide-based baths are inadvertently exposed to acidic conditions (pH approximately 3.0) [2].

cyanide-free gold electroplating electrical resistivity microelectronics

Bath Stability Enhancement via Nitrogen-Free Phosphonate Additives

Gold sulfite baths containing the target compound exhibit significantly enhanced operational stability when formulated with nitrogen-free diphosphonic compounds such as 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP). In comparative tests, baths without this phosphonate additive decomposed after only 30 minutes of plating, producing dull deposits [1]. In contrast, the phosphonate-containing bath remained stable for extended plating durations (demonstrated over 27 hours of continuous operation with periodic replenishment), consistently yielding bright to semi-bright deposits with Knoop hardness ranging from 83 to 107 [1]. Nitrogen-containing phosphonates (e.g., aminotri-(methylene phosphonic acid)) failed to provide comparable stability; such baths decomposed after only 2 hours when cobalt brightener was added [1].

electroplating bath stability phosphonate additive gold sulfite bath decomposition

High-Deposition-Rate Capability for Thick Gold Electroforming

Formulations incorporating potassium gold sulfite as the primary gold source support maximum deposition rates of 175 µm/hour while maintaining deposit purity between 99.6% and 99.8% [1]. This high-speed capability is achieved at a maximum current density of 3 A/dm² with bismuth additive present to prevent powder formation at thicknesses exceeding 2 µm [1]. Historical sulfite baths (circa 1842-1852) were abandoned precisely because they produced porous, physically inferior deposits that could not compete with cyanide-based processes [2]. The modern formulation overcomes this historical limitation, enabling thick, dense, pore-free gold structures suitable for wire structures in IC chips and electroformed components [1].

electroforming deposition rate gold sulfite high-speed plating

Validated Application Scenarios for Sulphurous Acid, Gold Potassium Salt (CAS 67859-70-5)


High-Hardness Wear-Resistant Electrical Contacts

Formulations using 100% potassium gold sulfite as the gold source produce deposits with Vickers hardness of 260 VHN [1]. This hardness level is suitable for electrical contacts, connector fingers, and sliding contact surfaces where mechanical wear resistance is critical. The deposits remain ductile even at maximum hardness, preventing brittle fracture during insertion cycles [1]. Cyanide-free composition eliminates regulatory compliance burdens associated with cyanide waste treatment [2].

IC Chip Wire Structure Electroforming

The high-purity (99.6-99.8%) deposits with electrical resistivity of 2.34 µΩ·cm [1] meet the stringent conductivity requirements for semiconductor interconnects and wire structures. The fine grain, high density, and uniform deposit characteristics, achieved through optimized potassium gold sulfite formulations with bismuth grain refiner, ensure reliable performance under electrical stress conditions [1]. Deposition rates up to 175 µm/hour enable efficient production of thick gold structures [1].

Dental Prosthetics and Jewelry with Tailored Hardness

The ability to modulate deposit hardness from 100 to 260 VHN by adjusting the potassium-to-sodium sulfite ratio [1] allows customization for specific dental and jewelry applications. Higher hardness (approaching 260 VHN) is appropriate for dental crowns and bridges requiring wear resistance, while softer deposits (approaching 100 VHN) provide ductility for jewelry components that undergo subsequent forming or burnishing operations [1]. The process avoids cyanide exposure risks for laboratory technicians and operators [2].

Continuous Production with Extended Bath Life

When formulated with nitrogen-free diphosphonic acid stabilizers (e.g., HEDP at minimum 0.1 g/L), potassium gold sulfite-based baths maintain operational stability for >27 hours of continuous plating [3]. This extended bath life, compared to <30 minutes for unstabilized baths [3], supports high-volume production environments in electronics manufacturing where bath changeover downtime represents a significant cost driver. The ability to operate at neutral to mildly alkaline pH (5.0-8.0) further expands compatibility with photoresist materials used in microfabrication [3].

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